N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride typically involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . This process can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) in a (3 + 2) cycloaddition reaction . there are also metal-free synthetic routes available, which are more eco-friendly and cost-effective .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a different set of products compared to reduction or substitution reactions.
Scientific Research Applications
N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biochemical effects, which are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine: The non-hydrochloride form of the compound.
N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrobromide: A similar compound with a different halide ion.
Uniqueness
N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. This makes it a valuable tool in scientific research, particularly in the study of protein interactions and functions .
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-1,2-benzoxazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O.ClH/c15-9-10-5-7-11(8-6-10)16-14-12-3-1-2-4-13(12)18-17-14;/h1-8H,9,15H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTINLFIPODXAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)NC3=CC=C(C=C3)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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